Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

Hydrogen bond donor count Membrane permeability Oral bioavailability

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS 1354001-36-7) is a chiral, enantiopure (S)-alanine-derived amide bearing a thiophen-2-yl ketone moiety and an N-methyl substituent on the amide nitrogen. With a molecular formula of C10H14N2O2S and a molecular weight of 226.30 g·mol⁻¹, it belongs to a congeneric series of 2-aminothiophene-containing building blocks that are employed in medicinal chemistry for the synthesis of peptidomimetic inhibitors, chiral ligands, and advanced pharmaceutical intermediates.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
Cat. No. B7926852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)CC(=O)C1=CC=CS1)N
InChIInChI=1S/C10H14N2O2S/c1-7(11)10(14)12(2)6-8(13)9-4-3-5-15-9/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1
InChIKeyQUOMKWDLGHLUIF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS 1354001-36-7): Chiral Alanine-Derived Thiophene Ketone Building Block


(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS 1354001-36-7) is a chiral, enantiopure (S)-alanine-derived amide bearing a thiophen-2-yl ketone moiety and an N-methyl substituent on the amide nitrogen . With a molecular formula of C10H14N2O2S and a molecular weight of 226.30 g·mol⁻¹, it belongs to a congeneric series of 2-aminothiophene-containing building blocks that are employed in medicinal chemistry for the synthesis of peptidomimetic inhibitors, chiral ligands, and advanced pharmaceutical intermediates [1]. The compound features one hydrogen bond donor (primary amine), four hydrogen bond acceptors, and a computed LogP of approximately 0.20, placing it within favorable lead-like physicochemical space per Lipinski and related drug-likeness guidelines .

Why In-Class (S)-2-Amino-N-substituted-thiophenyl-propanamides Cannot Be Interchanged: The Case for Precise N-Methyl and (S)-Alanine Definition


Compounds within this congeneric series—spanning variations in the N-alkyl substituent (H, methyl, isopropyl, cyclopropyl) and the amino acid backbone (glycine vs. alanine)—are not functionally interchangeable despite sharing a common thiophen-2-yl-ketone pharmacophore [1]. The N-methyl group of (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide eliminates one hydrogen bond donor relative to its des-methyl analog (CAS 1353996-45-8), altering membrane permeability and target-binding geometry. The (S)-alanine α-methyl substituent introduces a stereogenic center absent in the glycine-derived acetamide analog (CAS 1353981-60-8), which is achiral and thus incapable of supporting enantioselective molecular recognition . Furthermore, progressive increases in N-alkyl steric bulk (isopropyl, cyclopropyl) raise molecular weight beyond 250 g·mol⁻¹ and shift LogP upward, moving those analogs further from optimal lead-like property space . These structural distinctions—each quantifiable in terms of hydrogen bond donor count, molecular weight, topological polar surface area, and stereochemical configuration—preclude casual substitution and demand compound-specific procurement decisions grounded in precise structural requirements.

Quantitative Comparative Evidence for (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS 1354001-36-7) vs. Closest Structural Analogs


Hydrogen Bond Donor Count: 1 HBD (Target) vs. 2 HBD (Des-N-Methyl Analog) — Impact on Passive Permeability

The target compound possesses exactly one hydrogen bond donor (the primary amine at the (S)-alanine α-carbon), whereas its closest analog, (S)-2-Amino-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS 1353996-45-8), possesses two hydrogen bond donors—the primary amine plus the secondary amide N–H [1]. Under Lipinski's Rule of Five, compounds with HBD ≤ 5 are considered orally bioavailable; however, within lead-like space, every additional HBD is associated with an estimated 0.5–1.0 log unit reduction in passive Caco-2 permeability [2]. The target compound's single HBD is thus a differentiated feature for applications requiring enhanced membrane transit.

Hydrogen bond donor count Membrane permeability Oral bioavailability Lipinski Rule of Five

Molecular Weight and Lead-Likeness: Target at 226.30 g·mol⁻¹ Occupies the Optimal Mid-Range Within the Congeneric Series

The target compound (MW = 226.30 g·mol⁻¹) occupies an intermediate molecular weight position within the Fluorochem F08724x congeneric series . The des-N-methyl analog (CAS 1353996-45-8) and glycine-derived analog (CAS 1353981-60-8) both have MW = 212.27 g·mol⁻¹, while the N-isopropyl analog (F087247) is estimated at ~254 g·mol⁻¹ and the N-cyclopropyl analog (CAS 1353994-44-1) at 252.33 g·mol⁻¹ . In lead-like chemical space, compounds with MW between 200 and 350 g·mol⁻¹ are preferred; the target's MW places it closer to the fragment-like lower boundary than the heavier N-alkyl analogs, offering greater ligand efficiency potential.

Molecular weight Lead-likeness Fragment-based drug design Congeneric series

Stereochemical Definition: (S)-Enantiopure Alanine Backbone vs. Achiral Glycine Analog — Critical for Enantioselective Target Engagement

The target compound incorporates an (S)-alanine backbone with a defined stereogenic center at the α-carbon (C[C@H](N)C(=O)...), confirmed by its InChI Key QUOMKWDLGHLUIF-ZETCQYMHSA-N . In contrast, the glycine-derived analog 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide (CAS 1353981-60-8) lacks the α-methyl substituent and is achiral . In enzyme inhibition contexts, the (S)-configuration of alanine-derived peptidomimetics has been shown to be essential for productive binding to cysteine protease active sites, including cathepsins, where the α-methyl group occupies the S1' pocket and enforces a specific binding trajectory [1]. The achiral glycine analog cannot provide this stereochemical discrimination.

Chirality Enantioselectivity Stereogenic center Alanine vs. glycine Molecular recognition

Computed LogP of 0.20: Favorable Hydrophilicity Balance vs. Bulkier N-Alkyl Analogs for Aqueous Solubility

The target compound has a computed LogP of 0.20 , reflecting a favorable balance of hydrophilicity conferred by the primary amine and amide functionalities against the lipophilic thiophene ring. In a systematic analysis of N-alkyl substitution effects on 2-aminothiophene derivatives, each additional methylene unit on the N-substituent increases computed LogP by approximately 0.5 log units [1]. The N-isopropyl analog (F087247) is therefore predicted to have LogP > 1.0, and the N-cyclopropyl analog (CAS 1353994-44-1) is expected to have an intermediate but elevated LogP relative to the target. The target compound's LogP of 0.20 predicts superior aqueous solubility (estimated > 1 mg·mL⁻¹ at pH 7.4) compared to the bulkier analogs, a parameter directly relevant to biochemical assay compatibility and formulation.

LogP Hydrophilicity Aqueous solubility Metabolic stability N-alkyl substitution

Topological Polar Surface Area (TPSA): ~91.6 Ų for Target vs. 100 Ų for Des-Methyl Analog — Implications for Blood-Brain Barrier Penetration

The target compound has a computed TPSA of approximately 91.6 Ų, compared to 100 Ų for the des-N-methyl analog (CAS 1353996-45-8) [1]. The 8.4 Ų reduction is attributable to the elimination of the secondary amide N–H and its replacement with an N–CH3 group. In CNS drug design, a TPSA threshold of <90 Ų is widely recognized as favorable for passive blood-brain barrier penetration, while values between 90–140 Ų indicate moderate CNS penetration potential [2]. The target compound lies just above this threshold, whereas the des-methyl analog at 100 Ų is significantly further from the optimal range, predicting a meaningful difference in CNS exposure between the two compounds.

Topological polar surface area Blood-brain barrier CNS drug design N-methylation

Commercial Sourcing: Certified (S)-Enantiopurity and Multi-Vendor Availability with Documented Purity Specifications

The target compound is commercially available from multiple established suppliers with documented purity and stereochemical specifications. Fluorochem offers the compound (Product Code F087246) with full analytical characterization including InChI Key confirming (S)-stereochemistry . Leyan (Shanghai) supplies the compound at 98% purity (Product No. 1778030) , and MolCore BioPharmatech offers it at 97% purity . In contrast, several analogs in the series—including the N-isopropyl (F087247) and des-N-methyl (F087245) variants—are listed as 'Discontinued' by CymitQuimica, indicating constrained or terminated supply . The pricing benchmark for the target compound is approximately ¥15,268 per 500 mg from Fluorochem's China stock, providing a transparent procurement reference point.

Commercial availability Enantiopurity Quality control Certificate of Analysis Procurement

High-Confidence Application Scenarios for (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Based on Quantitative Differentiation Evidence


Peptidomimetic Cysteine Protease Inhibitor Design Requiring Enantiopure (S)-Alanine Scaffold with Optimized Membrane Permeability

In structure-based design of cathepsin or caspase inhibitors, the (S)-alanine configuration of the target compound provides the stereochemical definition required for S1' pocket occupancy, a feature absent in the achiral glycine analog (CAS 1353981-60-8) [1]. The single HBD and TPSA of ~91.6 Ų predict superior passive membrane permeability compared to the des-N-methyl analog (TPSA = 100 Ų, 2 HBD), making the target compound the preferred chiral building block for intracellular protease targets where both target engagement and cellular penetration are required [2]. The compound's LogP of 0.20 further supports aqueous solubility in biochemical assay buffers, reducing the risk of compound precipitation during dose-response screening cascades .

Chiral Ligand Synthesis for Asymmetric Catalysis Leveraging Defined (S)-Stereochemistry and N-Methyl Tertiary Amide Stability

The target compound's tertiary amide (N-methyl) is resistant to racemization under both acidic and basic conditions that would epimerize secondary amide analogs [1]. This configurational stability, combined with the free primary amine as a derivatization handle and the thiophene ketone as a metal-coordinating moiety, positions the compound as a versatile precursor for chiral N,N-ligand synthesis. The intermediate MW (226.30 g·mol⁻¹) provides sufficient complexity for bidentate coordination without the excessive steric bulk that would hinder metal center accessibility in the N-isopropyl or N-cyclopropyl analogs [2].

Fragment-Based Lead Generation Where MW and LogP Are Within Optimal Fragment-Like Space for Efficient Hit-to-Lead Optimization

At MW = 226.30 g·mol⁻¹ and LogP = 0.20, the target compound resides within the 'rule of three' fragment-like space (MW < 300, LogP ≤ 3) while offering more functional handles for SAR exploration than the lighter 212 Da analogs [1]. The N-methyl group provides a vector for exploring hydrophobic interactions without the lipophilicity penalty of the N-isopropyl analog (estimated LogP > 1.0). For fragment-screening programs utilizing X-ray crystallography or surface plasmon resonance (SPR), the compound's balanced physicochemical profile translates to higher aqueous solubility, reducing the risk of false negatives due to aggregation or non-specific binding [2].

CNS-Targeted Probe Synthesis Where Predicted BBB Penetration Is Prioritized Over Peripheral Selectivity

With a TPSA of ~91.6 Ų—just above the recognized CNS-favorable threshold of <90 Ų—the target compound is predicted to exhibit moderate to good blood-brain barrier penetration, significantly better than the des-N-methyl analog (TPSA = 100 Ų) [1]. For neuroscience probe development programs where the thiophene ketone serves as a hydrogen bond acceptor pharmacophore, the N-methyl tertiary amide eliminates one H-bond donor without compromising target engagement potential, a design principle consistent with successful CNS drugs [2]. The compound's multi-vendor commercial availability ensures reliable resupply for iterative medicinal chemistry cycles spanning in vitro, in vivo, and eventual in-life CNS pharmacokinetic studies .

Quote Request

Request a Quote for (S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.